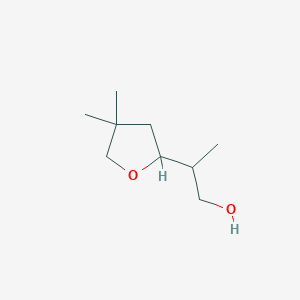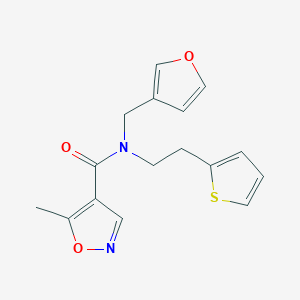
N-(furan-3-ylmethyl)-5-methyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(furan-3-ylmethyl)-5-methyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-4-carboxamide, also known as FMISO, is a chemical compound that has gained significant attention in the scientific community due to its potential in medical imaging and cancer research. FMISO is a radiopharmaceutical that is used in positron emission tomography (PET) imaging to detect hypoxia in tumors.
Scientific Research Applications
Synthesis and Chemical Reactivity
N-(1-Naphthyl)furan-2-carboxamide and its derivatives demonstrate significant interest in synthetic chemistry, serving as precursors in the synthesis of complex heterocyclic compounds. For instance, Aleksandrov et al. (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide by coupling naphthalen-1-amine with furan-2-carbonyl chloride, further undergoing electrophilic substitution reactions to yield complex structures (Aleksandrov & El’chaninov, 2017).
Biological Applications
The derivatives of N-(furan-3-ylmethyl)-5-methyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-4-carboxamide exhibit diverse biological activities, including antitumor, antibacterial, and antiviral properties:
Antitumor Activity : Franchetti et al. (1995) reported the synthesis of furan and thiophene analogues of tiazofurin, demonstrating cytotoxicity towards various cancer cell lines, thereby highlighting the potential of these compounds in cancer research (Franchetti et al., 1995).
Antibacterial and Antifungal Activities : Siddiqa et al. (2022) investigated the in vitro antibacterial activities of synthesized N-(4-bromophenyl)furan-2-carboxamide derivatives against clinically isolated drug-resistant bacteria, showcasing the potential of these compounds in addressing antibiotic resistance (Siddiqa et al., 2022).
Antiviral Properties : Yongshi et al. (2017) synthesized a series of furan-carboxamide derivatives as potent inhibitors of the influenza A H5N1 virus, indicating their significant potential in antiviral therapy (Yongshi et al., 2017).
properties
IUPAC Name |
N-(furan-3-ylmethyl)-5-methyl-N-(2-thiophen-2-ylethyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-12-15(9-17-21-12)16(19)18(10-13-5-7-20-11-13)6-4-14-3-2-8-22-14/h2-3,5,7-9,11H,4,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGZGXONUCHJPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N(CCC2=CC=CS2)CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-3-ylmethyl)-5-methyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

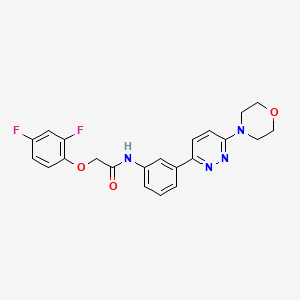
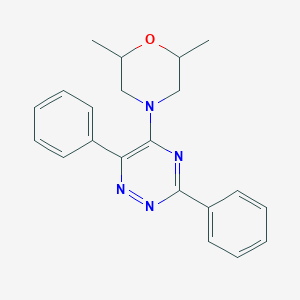
![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
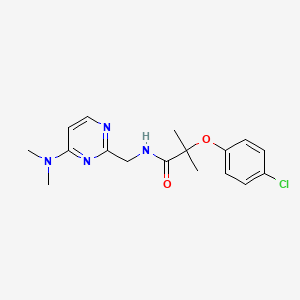
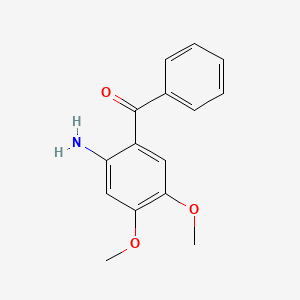
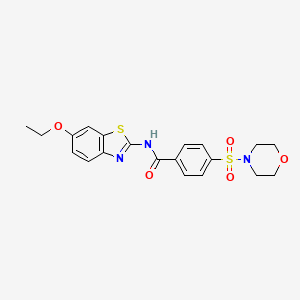
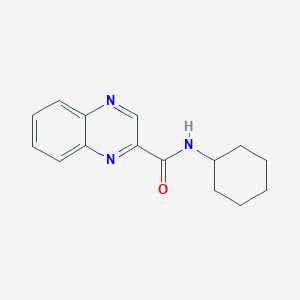
![2-[cyano(3-cyano-4-fluorophenyl)amino]-N-phenylacetamide](/img/structure/B2675333.png)
![3-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B2675334.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2675335.png)
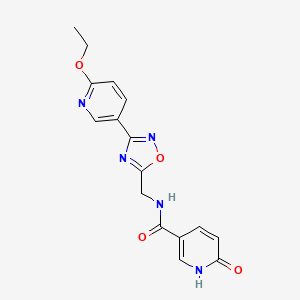
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2675337.png)
![1,7-Diazabicyclo[4.3.1]decane dihydrochloride](/img/structure/B2675339.png)
